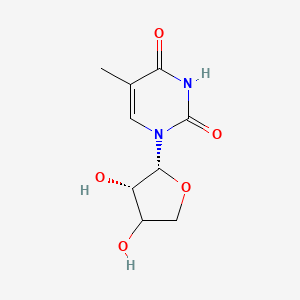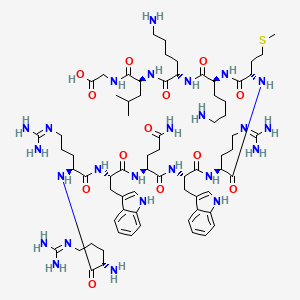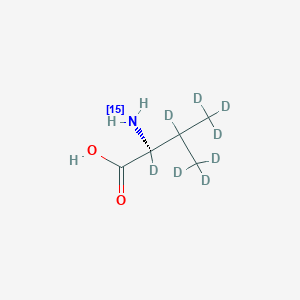
1-(alpha-L-Threofuranosyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(alpha-L-Threofuranosyl)thymine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
准备方法
The synthesis of 1-(alpha-L-Threofuranosyl)thymine involves several steps. One common synthetic route starts with L-ascorbic acid, which undergoes a series of reactions to form the orthogonally protected threose sugar. This sugar is then conjugated with 5-iodo-cytosine using a Vorbrüggen reaction . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as trimethylsilyl trifluoromethanesulfonate.
化学反应分析
1-(alpha-L-Threofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions replace functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(alpha-L-Threofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
作用机制
The mechanism of action of 1-(alpha-L-Threofuranosyl)thymine involves the irreversible inhibition of viral DNA polymerase. This inhibition reduces viral replication and suppresses viral load, making it effective against certain viral infections. The compound also inhibits DNA synthesis and induces apoptosis in cancer cells, targeting molecular pathways involved in cell cycle regulation and programmed cell death .
相似化合物的比较
1-(alpha-L-Threofuranosyl)thymine is unique among nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
1-(alpha-L-Threofuranosyl)cytosine: Another nucleoside analog with similar antiviral properties.
5-iodo-1-(2’-O-benzoyl-alpha-L-threofuranosyl)-cytosine: Used in the synthesis of other nucleoside analogs.
These compounds share structural similarities but differ in their specific biological activities and applications.
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-2-11(9(15)10-7(4)14)8-6(13)5(12)3-16-8/h2,5-6,8,12-13H,3H2,1H3,(H,10,14,15)/t5?,6-,8+/m0/s1 |
InChI 键 |
ILPQVLSHRQDSNB-KVWYPCGYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C(CO2)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)

![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)








